molecular formula C18H15As B046628 Triphenylarsine CAS No. 603-32-7

Triphenylarsine

Cat. No. B046628
CAS RN: 603-32-7
M. Wt: 306.2 g/mol
InChI Key: BPLUKJNHPBNVQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Triphenylarsine synthesis involves various methodologies including traditional and modern techniques that aim to improve yield, purity, and efficiency. The synthesis of arylamine-type molecules, particularly triphenylamine (a related compound), offers insights into the synthesis process that may apply to triphenylarsine, highlighting the importance of different synthesis methods and mechanisms for the production of these molecules. The analysis by HPLC and the purification processes are crucial steps in ensuring the quality of the synthesized compound (Manifar & Rohani, 2008).

Molecular Structure Analysis

The molecular structure of triphenylarsine is pivotal in understanding its chemical behavior and applications. The structure dictates its interaction with other molecules and its functionality in various chemical reactions. Although specific studies on triphenylarsine's molecular structure are not detailed here, the analysis of related compounds suggests the importance of geometrical and energy level considerations in its applications, especially in organic electronics (Blanchard et al., 2018).

Chemical Reactions and Properties

Triphenylarsine participates in a variety of chemical reactions, leveraging its arsine moiety for the synthesis of complex molecules. It acts as a ligand in coordination chemistry, forming complexes with transition metals, which are useful in catalysis and material science. The compound's reactivity and role in synthesizing biologically active compounds through palladium-catalyzed direct C–H arylation reactions underscore its versatility in organic synthesis (Rossi et al., 2014).

Safety And Hazards

Triphenylarsine is toxic if swallowed or inhaled . It is very toxic to aquatic life with long-lasting effects . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and release to the environment .

properties

IUPAC Name

triphenylarsane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H15As/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLUKJNHPBNVQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[As](C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15As
Source PubChem
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DSSTOX Substance ID

DTXSID4060529
Record name Arsine, triphenyl-
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Molecular Weight

306.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White powder; [Alfa Aesar MSDS] Fine colorless crystals; [Aldrich MSDS]
Record name Triphenylarsine
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Vapor Pressure

0.0000496 [mmHg]
Record name Triphenylarsine
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Product Name

Triphenylarsine

CAS RN

603-32-7
Record name Triphenylarsine
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Record name TRIPHENYLARSINE
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Record name Arsine, triphenyl-
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Synthesis routes and methods

Procedure details

A complex according to the invention is synthesized as follows. At first, lanthanum isopropoxide is used as a metal isopropoxide and triphenyl arsinoxide is used as triphenyl oxide. Lanthanum isopropoxide, optically active binaphtol (BINOL derivative) and triphenyl arsinoxide are mixed at a ratio of 1:1:1 mol % in an argon atmosphere at room temperature for 30 minutes to 1 hour to obtain La-BINOL derivative-Ph3As═O complex.
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triphenyl oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,320
Citations
AG Maddock, N Sutin - Transactions of the Faraday Society, 1955 - pubs.rsc.org
A chromatographic separation has been combined with specific activity measurements in the identification of the products resulting from thermal neutron capture in triphenylarsine and …
Number of citations: 28 pubs.rsc.org
DML Goodgame, FA Cotton - Journal of the Chemical Society …, 1961 - pubs.rsc.org
… oxide and with triphenylarsine oxide have been prepared. … , as well as for their triphenylarsine oxide analogues with X= … Br, and I as well as the triphenylarsine oxide analogues of two of …
Number of citations: 132 pubs.rsc.org
P Froyen - Acta Chemica Scandinavica, 1973 - actachemscand.org
… amides with triphenylarsine oxide leads to the corresponding triphenylarsine irnines in high … tried to react p-nitrobenzaldehyde with triphenylarsine N -p-toluenesulfonylimine in boiling …
Number of citations: 18 actachemscand.org
GS Harris, F Inglis - Journal of the Chemical Society A: Inorganic …, 1967 - pubs.rsc.org
Triphenylarsine hydroxybromide and hydroxychloride are weak electrolytes in methyl cyanide, the ions produced being Ph3AsOH+ and Hal–. Conductimetric titrations of these …
Number of citations: 11 pubs.rsc.org
V Farina, B Krishnan - Journal of the American Chemical Society, 1991 - ACS Publications
The effect of changing the palladium ligands on the rates of typical Stille cross-coupling reactions was studied. Large rate enhancements (typically 102—103 over triphenylphosphine-…
Number of citations: 359 pubs.acs.org
TA Stephenson, G Wilkinson - Journal of Inorganic and Nuclear Chemistry, 1966 - Elsevier
The interaction of triphenylphosphine, -arsine and -stibine with hydrated ruthenium trichloride in methanol leads to a variety of complexes such as [RuCl 2 (PPh 3 ) 4 ], [RuCl 2 (PPh 3 ) 3 …
Number of citations: 968 www.sciencedirect.com
K Hofmann, E Hammer, M Köhler, V Brüser - Chemosphere, 2001 - Elsevier
Arsenic resistant strains of bacteria and fungi were isolated from soil contaminated by chemical warfare agents. Until now, no metabolic products of microbial attack against the phenyl …
Number of citations: 13 www.sciencedirect.com
DJ Phillips, SY Tyree Jr - Journal of the American Chemical …, 1961 - ACS Publications
… triphenylarsine oxide) have been isolated and characterized by molecular conductance … also report addition compounds of iron and cobalt carbonyls with triphenylarsine oxide.*·5 …
Number of citations: 113 pubs.acs.org
G Ferguson, AJ Lough, C Glidewell - Journal of the Chemical Society …, 1989 - pubs.rsc.org
Triphenylarsine and triphenylphosphine react with chloramine-B, sodium N-chlorobenzenesulphonamide, to yield products of composition C24H22NO3SM [(3; M = As) and 4; M = P)] …
Number of citations: 13 pubs.rsc.org
FF Blicke, LD Powers - Journal of the American Chemical Society, 1933 - ACS Publications
… triphenylarsine dichloride with two molecular equivalents of diphenylarsine yields triphenylarsine … of the two compounds react to produce triphenylarsine and diphenylchloroarsine (C). It …
Number of citations: 11 pubs.acs.org

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